molecular formula C8H13ClO2 B053093 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 123790-13-6

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No.: B053093
CAS No.: 123790-13-6
M. Wt: 176.64 g/mol
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
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Description

4-methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of cyclohexane, a saturated hydrocarbon ring, which has been modified by the addition of a methoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxycyclohexane-1-carbonyl chloride typically involves the reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-methoxycyclohexanecarboxylic acid+SOCl24-methoxycyclohexane-1-carbonyl chloride+SO2+HCl\text{4-methoxycyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-methoxycyclohexanecarboxylic acid+SOCl2​→4-methoxycyclohexane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxycyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxycyclohexanecarboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 4-methoxycyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 4-methoxycyclohexanecarboxylic acid.

    Reduction: Formation of 4-methoxycyclohexanemethanol.

Scientific Research Applications

4-methoxycyclohexane-1-carbonyl chloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxycyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-methoxycyclohexane-1-carbonyl chloride can be compared with other similar compounds such as:

    Cyclohexanecarbonyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-methoxybenzoyl chloride: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.

    4-methoxycyclohexanecarboxylic acid: The carboxylic acid precursor to this compound, used in similar synthetic applications.

The uniqueness of this compound lies in its combination of a cyclohexane ring with a methoxy group and a carbonyl chloride functional group, providing distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine (250 mg, 0.55 mmol) in acetonitrile (8 mL) was added monosilylacetamide (1.0 g), then the mixture was stirred for 20 minutes at 45° C. After the mixture was allowed to cool to 0° C., N-methylmorpholine (73 mL, 0.66 mmol) and a solution of 4-methoxycyclohexanecarbonyl chloride (0.66 mmol) in dichloromethane (2 mL), which was prepared from 4-methoxycyclohexanecarboxylic acid, oxalyl chloride and N,N-dimethylformamide, were added successively via syringe. After stirring at ambient temperature for 4 hours, the mixture was extracted with ethyl acetate and dried over sodium sulfate. After evaporation of the solvent, the residue was treated with 4N hydrochloric acid in ethyl acetate. The insoluble material was collected by filtration, dried and dissolved in water. The solution was neutralized with a saturated aqueous NaHCO3 solution, purified by an ODS column chromatography using Daisogel-120SP (10% CH3CN/water) and freeze-dried to give N-[3(R)-1-{3-(4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-(4-methoxycyclohexanecarbonyl)amino-β-alanine (244.4 mg, 89.8%) as a white powder.
[Compound]
Name
N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine
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250 mg
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reactant
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monosilylacetamide
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1 g
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8 mL
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73 mL
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reactant
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2 mL
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